FtsZ-IN-9

Broad-spectrum antibiotics Gram-negative bacteria FtsZ inhibitors

Choose FtsZ-IN-9 for its unique adamantyl-caffeoyl-anilide scaffold that targets the interdomain cleft of FtsZ, delivering broad-spectrum antibacterial activity against Gram-positive (B. subtilis MIC 6.7 µg/mL), Gram-negative (E. coli MIC 10 µg/mL), and mycobacterial species (M. smegmatis). Unlike narrow-spectrum benzamide-based FtsZ inhibitors (e.g., PC190723), FtsZ-IN-9 inhibits FtsZ assembly without stabilizing polymers and lacks tubulin polymerization inhibition (CC50 = 13.5 µM on CCRF-CEM), making it the superior chemical probe for fundamental divisome studies and anti-tubercular drug discovery programs.

Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
Cat. No. B12389406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-9
Molecular FormulaC26H27NO4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O
InChIInChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+
InChIKeyIAEGEBQBPTWKEV-LREOWRDNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FtsZ-IN-9: A Broad-Spectrum Adamantyl-Caffeoyl-Anilide FtsZ Assembly Inhibitor with Validated Anti-Mycobacterial Activity


FtsZ-IN-9 (compound 11) is a synthetic caffeoyl anilide derivative that functions as an antimicrobial agent by directly targeting the bacterial cell division protein FtsZ [1]. Its chemical designation is (E)-N-(4-(3-(3,4-dihydroxyphenyl)acryloyl)phenyl)-1-adamantylamide, with a molecular weight of 417.5 g/mol and CAS registry number 1273524-44-9 . Unlike many benzamide-based FtsZ inhibitors, FtsZ-IN-9 exhibits a distinct scaffold featuring an adamantyl-caffeoyl-anilide core, which confers a unique binding mode at the interdomain cleft of FtsZ and enables broad-spectrum antibacterial activity across Gram-positive, Gram-negative, and mycobacterial species [1].

Why FtsZ-IN-9 Cannot Be Replaced by Generic Benzamide FtsZ Inhibitors (e.g., PC190723, TXA707) in Broad-Spectrum Antibacterial Research


FtsZ inhibitors are not a monolithic class; they diverge significantly in chemical scaffold, binding site, mechanism of action (polymer stabilization vs. assembly inhibition), and antibacterial spectrum [1]. For example, the benzamide series (PC190723, TXA707) exhibits potent but narrow-spectrum anti-staphylococcal activity with minimal efficacy against Gram-negative pathogens [2][3]. In contrast, FtsZ-IN-9, an adamantyl-caffeoyl-anilide, binds to the interdomain cleft of FtsZ rather than the taxol-analogous site, inhibits FtsZ assembly, and demonstrates verified activity against Mycobacterium smegmatis, Bacillus subtilis, and Escherichia coli [1]. Substituting a generic benzamide FtsZ inhibitor for FtsZ-IN-9 in broad-spectrum or anti-mycobacterial studies will therefore yield fundamentally different, and likely non-representative, experimental outcomes. The quantitative evidence below establishes the specific, measurable dimensions where FtsZ-IN-9 diverges from its closest comparators.

Quantitative Differentiation of FtsZ-IN-9: MIC, Selectivity, and Mechanistic Data vs. Key FtsZ Inhibitor Comparators


Broad-Spectrum Antibacterial Activity: Gram-Negative E. coli Inhibition vs. Benzamide FtsZ Inhibitors (PC190723)

FtsZ-IN-9 demonstrates verified antibacterial activity against the Gram-negative model organism Escherichia coli, a critical differentiator from benzamide-based FtsZ inhibitors such as PC190723 [1]. While PC190723 exhibits no effect on E. coli due to limited permeability or target engagement in Gram-negative cells, FtsZ-IN-9 inhibits E. coli growth with a minimum inhibitory concentration (MIC) of 10 μg/mL (~24 μM) [1]. This spectrum expansion is attributed to the adamantyl-caffeoyl-anilide scaffold's distinct physicochemical properties and binding mode [1].

Broad-spectrum antibiotics Gram-negative bacteria FtsZ inhibitors MIC

Anti-Mycobacterial Activity: Inhibition of Mycobacterium smegmatis FtsZ Assembly and Z-ring Delocalization

FtsZ-IN-9 is explicitly validated as an inhibitor of Mycobacterium smegmatis FtsZ (MsFtsZ) assembly, a key model for Mycobacterium tuberculosis drug discovery [1]. In vitro, FtsZ-IN-9 inhibits MsFtsZ assembly, forming short and thin filaments, and induces Z-ring delocalization in M. smegmatis cells without affecting nucleoid segregation [1]. In contrast, many FtsZ inhibitors (e.g., PC190723, TXA707) are primarily characterized against staphylococcal FtsZ and lack reported activity against mycobacterial FtsZ or mycobacterial whole cells [2].

Mycobacterial infections Tuberculosis FtsZ assembly Z-ring

Selectivity Profile: Absence of Eukaryotic Tubulin Polymerization Inhibition vs. CCR-11

A critical selection criterion for FtsZ-targeting antibacterials is the minimization of off-target effects on eukaryotic tubulin [1]. FtsZ-IN-9 did not inhibit tubulin polymerization in vitro, confirming its specificity for the bacterial FtsZ target [1]. This contrasts with the rhodanine derivative CCR-11, which also targets FtsZ but inhibits HeLa cell proliferation with an IC50 of 18.1 μM [2]. While direct head-to-head cytotoxicity data are unavailable, the reported CC50 of FtsZ-IN-9 against CCRF-CEM cells is 13.5 μM [3], suggesting a moderate in vitro safety margin that should be considered in the context of the compound's antibacterial MIC values.

Selectivity Tubulin Cytotoxicity Safety profile

GTPase Modulation Profile: Increased GTP Hydrolysis Rate vs. Polymer-Stabilizing Benzamides

FtsZ-IN-9 exhibits a distinct mechanistic signature by increasing the rate of GTP hydrolysis by Mycobacterium smegmatis FtsZ (MsFtsZ) while inhibiting FtsZ assembly [1]. This dual effect—increased GTP turnover coupled with impaired filament formation—contrasts with the mechanism of PC190723, which acts as a polymer-stabilizing agent that induces filament assembly and condensation [2]. These divergent mechanisms produce different effects on FtsZ dynamics and cellular morphology, which are critical considerations for experimental design in bacterial cell division studies.

GTPase activity FtsZ dynamics Mechanism of action Polymerization

Validated Research and Industrial Application Scenarios for FtsZ-IN-9 Based on Quantitative Evidence


Broad-Spectrum Antibacterial Screening and Probe Development Targeting Both Gram-Positive and Gram-Negative Pathogens

FtsZ-IN-9 is suited for broad-spectrum antibacterial screening programs requiring an FtsZ inhibitor with validated activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) model organisms [1]. Its MIC values of 6.7 μg/mL (~16 μM) and 10 μg/mL (~24 μM), respectively, provide a quantifiable baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization [1].

Mycobacterial Cell Division Probe for Tuberculosis and NTM Drug Discovery

Given its confirmed inhibition of Mycobacterium smegmatis FtsZ assembly and Z-ring delocalization, FtsZ-IN-9 serves as a chemical probe for dissecting mycobacterial cell division [1]. This is particularly relevant for anti-tuberculosis drug discovery programs exploring FtsZ as a target, where benzamide-based FtsZ inhibitors lack validated activity [1].

Comparative Mechanistic Studies of FtsZ Inhibitor Modalities: Assembly Inhibition vs. Polymer Stabilization

FtsZ-IN-9's unique mechanism—increasing GTP hydrolysis while inhibiting FtsZ assembly—positions it as a key comparator in studies contrasting the functional consequences of FtsZ assembly inhibition versus polymer stabilization (e.g., by PC190723) [1]. This is valuable for academic labs investigating the fundamental dynamics of the bacterial divisome [1].

Eukaryotic Selectivity Profiling and Cytotoxicity Benchmarking in Antibacterial Drug Discovery

The confirmed lack of tubulin polymerization inhibition by FtsZ-IN-9, coupled with reported cytotoxicity data (CC50 = 13.5 μM against CCRF-CEM cells), makes it a useful reference compound for evaluating the target selectivity of novel FtsZ inhibitors [1][2]. Researchers can benchmark new chemical entities against FtsZ-IN-9's selectivity profile to assess improvements in therapeutic index [1][2].

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